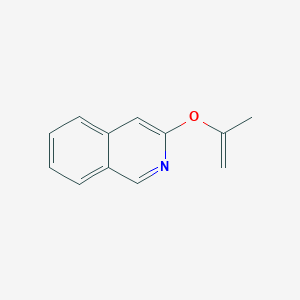
1,5-Naphthyridine-2-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-Naphthyridine-2-carbohydrazide is a heterocyclic compound that belongs to the naphthyridine family. These compounds are characterized by a bicyclic structure consisting of two fused pyridine rings. The presence of the carbohydrazide group at the 2-position of the naphthyridine ring imparts unique chemical and biological properties to this compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-naphthyridine-2-carbohydrazide typically involves the condensation of 1,5-naphthyridine-2-carboxylic acid with hydrazine hydrate. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated for several hours until the desired product is formed. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as crystallization, distillation, or chromatography.
化学反应分析
Types of Reactions
1,5-Naphthyridine-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The carbohydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Naphthyridine derivatives with various functional groups.
Reduction: Hydrazine derivatives.
Substitution: Substituted naphthyridine derivatives with different functional groups.
科学研究应用
1,5-Naphthyridine-2-carbohydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as dyes and pigments.
作用机制
The mechanism of action of 1,5-naphthyridine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
相似化合物的比较
1,5-Naphthyridine-2-carbohydrazide can be compared with other similar compounds, such as:
1,8-Naphthyridine derivatives: These compounds have a similar bicyclic structure but differ in the position of the nitrogen atoms.
Quinolines: These are also bicyclic heterocycles but contain a benzene ring fused to a pyridine ring.
Pyridazines: These compounds have two nitrogen atoms in a six-membered ring but lack the fused bicyclic structure.
The uniqueness of this compound lies in its specific structure and the presence of the carbohydrazide group, which imparts distinct chemical and biological properties.
属性
分子式 |
C9H8N4O |
|---|---|
分子量 |
188.19 g/mol |
IUPAC 名称 |
1,5-naphthyridine-2-carbohydrazide |
InChI |
InChI=1S/C9H8N4O/c10-13-9(14)8-4-3-6-7(12-8)2-1-5-11-6/h1-5H,10H2,(H,13,14) |
InChI 键 |
MVEVFEZRFWARPT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CC(=N2)C(=O)NN)N=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



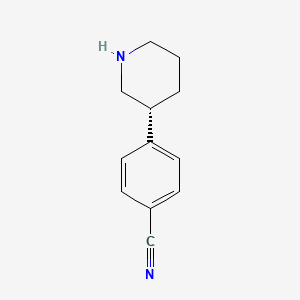
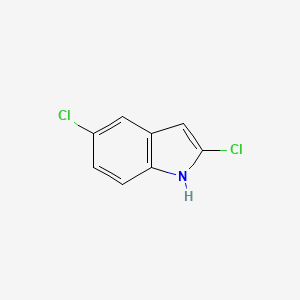

![(3-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamine](/img/structure/B11905686.png)

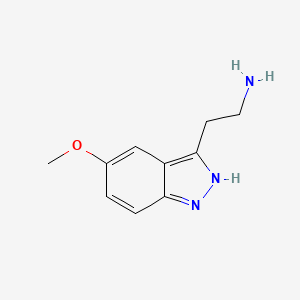
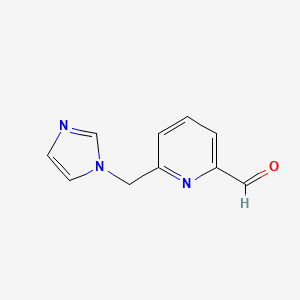
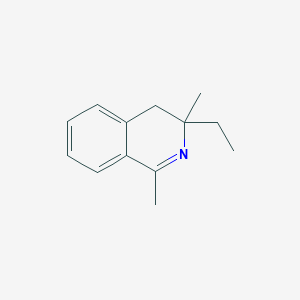

![3-(Furo[3,2-c]pyridin-2-yl)propanoic acid](/img/structure/B11905746.png)

![(S)-2-(Pyrrolidin-2-YL)-3H-imidazo[4,5-C]pyridine](/img/structure/B11905762.png)
